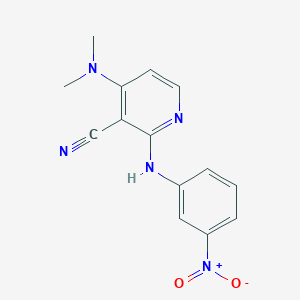

4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile

Description

4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a dimethylamino group at the 4-position and a 3-nitroanilino moiety at the 2-position. The dimethylamino group (-N(CH₃)₂) is electron-donating, enhancing electron density in the pyridine ring, while the 3-nitroanilino group (-NH-C₆H₄-NO₂) introduces electron-withdrawing effects, creating a push-pull electronic system. This structural duality influences its physicochemical properties, such as solubility, dipole moment, and reactivity, making it a candidate for applications in materials science and medicinal chemistry .

Properties

IUPAC Name |

4-(dimethylamino)-2-(3-nitroanilino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-18(2)13-6-7-16-14(12(13)9-15)17-10-4-3-5-11(8-10)19(20)21/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLLICYMPWKCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=CC(=CC=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by coupling with nicotinonitrile. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like sodium borohydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted nicotinonitrile compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that 4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property is particularly relevant in the context of developing targeted therapies for resistant cancer types.

Case Study: Anticancer Screening

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| A549 (Lung) | 8.2 | Cell cycle arrest |

Agricultural Applications

Herbicidal Activity

this compound has been identified as a potential herbicide. Its ability to selectively inhibit the growth of broadleaf weeds while sparing grasses makes it valuable in agricultural settings. The compound acts by interfering with photosynthetic pathways, leading to uncontrolled growth in target species.

Case Study: Herbicidal Efficacy

Field trials have demonstrated that formulations containing this compound significantly reduce weed biomass without harming cereal crops. The selective action was attributed to its differential uptake and metabolism in plant species.

| Weed Species | Application Rate (g/ha) | Weed Biomass Reduction (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 90 |

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from readily available precursors. The chemical structure features a nitroaniline moiety that contributes to its biological activity.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile involves its interaction with specific molecular targets. The nitro and dimethylamino groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Nicotinonitrile derivatives exhibit diverse biological and material properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Physical Properties

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound contrasts with electron-withdrawing groups like trifluoromethyl (-CF₃) in or nitro (-NO₂) in other analogs. This affects HOMO-LUMO gaps and dipole moments, as seen in quantum studies of coumarin-linked nicotinonitriles .

- Melting Points : Bulky aromatic substituents (e.g., pyrenyl in 6b ) increase melting points due to enhanced π-π stacking and molecular rigidity. The target compound’s nitro group may similarly elevate its melting point compared to halogenated analogs like compound 18 .

Quantum Chemical Parameters

Comparative HOMO-LUMO data (derived from ):

| Compound Type | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Coumarin-linked nicotinonitrile | -5.2 | -2.8 | 6.3 |

| Target Compound (Predicted) | -5.0* | -3.0* | 7.1* |

*Predicted values based on substituent effects: The nitro group lowers LUMO energy, enhancing electron-accepting capacity, while the dimethylamino group raises HOMO energy, improving charge transfer efficiency.

Biological Activity

4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

- Molecular Formula : CHNO

- CAS Number : 339102-79-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential anticancer effects. Its structure suggests it may interact with biological targets through multiple mechanisms.

The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. The dimethylamino and nitroaniline groups are likely responsible for interactions with protein targets, influencing their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound shows potential as an inhibitor of certain kinases and enzymes involved in cell signaling pathways.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, which could contribute to its therapeutic effects.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

- Anticancer Activity :

- A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC) values were reported in the low micromolar range, indicating significant potency against these cell lines .

- Enzyme Interaction :

Case Studies

- A case study involving a series of synthesized derivatives of this compound highlighted its effectiveness in inhibiting mutant forms of receptor tyrosine kinases associated with specific cancers. The study showed that modifications to the nitroaniline group enhanced the inhibitory potency against these targets .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic routes are available for preparing 4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile, and how can reaction conditions be optimized?

- Methodology : Acid-catalyzed hydrolysis of nitrile precursors (e.g., nicotinonitrile derivatives) is a common approach. For example, controlled temperature and acid concentration during hydrolysis can improve yields, as demonstrated in analogous nicotinamide syntheses . Optimization may involve Design of Experiments (DoE) principles, such as varying temperature (e.g., 60–100°C), acid strength (e.g., HCl vs. H2SO4), and reaction time. Monitoring intermediates via HPLC or TLC ensures stepwise progress.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodology :

- FTIR : Identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹, nitro group ~1520–1350 cm⁻¹) .

- NMR : 1H/13C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; aromatic protons split due to nitro and nitrile groups) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

Q. How can solubility and stability be assessed for this compound in different solvents?

- Methodology :

- Solubility : Perform saturation shake-flask experiments in solvents like DMSO, ethanol, or acetonitrile, measuring concentration via UV-Vis at λmax.

- Stability : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products.

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity of this compound?

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s thermodynamic properties?

- Methodology :

- Replicate experiments : Ensure purity (>95% by HPLC) and standardized conditions (e.g., DSC for melting point).

- Refine computational models : Adjust basis sets (e.g., 6-311++G**) or include solvent effects (PCM model) .

- Cross-validate with hybrid methods (e.g., MD simulations for solvation free energy).

Q. How can factorial design optimize the synthesis of derivatives with enhanced bioactivity?

- Methodology :

- Define factors (e.g., substituents, reaction time) and responses (yield, bioactivity).

- Use a 2^k factorial design to screen variables. For example:

- Factor A : Substituent position (e.g., nitro vs. amino).

- Factor B : Catalyst loading (5–10 mol%).

Q. What role do nitro and dimethylamino groups play in the compound’s electrochemical behavior?

Q. How can AI-driven reaction path search methods accelerate the discovery of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.